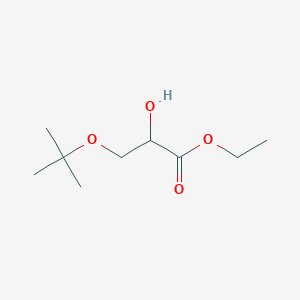![molecular formula C18H15ClN2S B13090845 4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)
4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique structure combining a benzothiophene ring with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor, such as 2-bromo-1,1-dimethoxyethane, with a thiophene derivative.
Introduction of the Pyrimidine Ring: The benzothiophene intermediate is then reacted with formamidine to introduce the pyrimidine ring.
Chlorination: The final step involves the chlorination of the pyrimidine ring to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce by-products. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of the chloro group.
Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and acids can be used under mild conditions.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents are commonly used.
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate are typical reagents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
科学研究应用
4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various therapeutic agents.
Chemical Biology: Researchers use this compound to study molecular interactions and pathways involved in disease mechanisms.
作用机制
The mechanism of action of 4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce inflammation in various disease models .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core and is used in the synthesis of kinase inhibitors.
2-Thio-containing Pyrimidines: These compounds have a sulfur atom in the pyrimidine ring and exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its combined benzothiophene and pyrimidine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
属性
分子式 |
C18H15ClN2S |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
4-chloro-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H15ClN2S/c19-17-16-13-8-4-5-9-14(13)22-18(16)21-15(20-17)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2/b11-10+ |
InChI 键 |
SKYDOBRKNVJEAO-ZHACJKMWSA-N |
手性 SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)/C=C/C4=CC=CC=C4 |
规范 SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
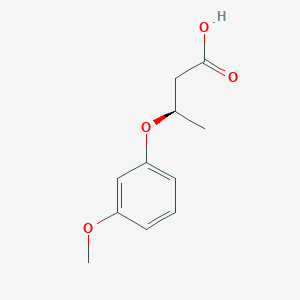

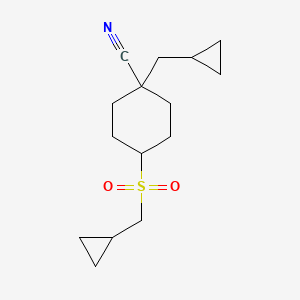
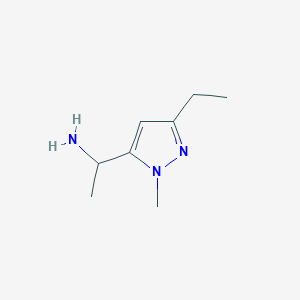
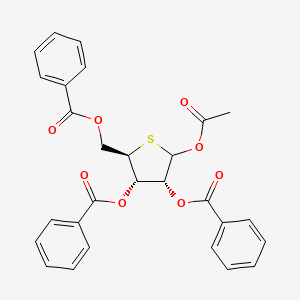
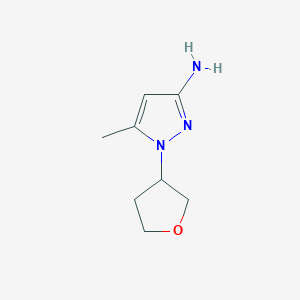
![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)


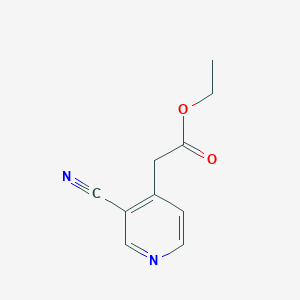
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)
